Cbz-D-2,4-Diaminobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

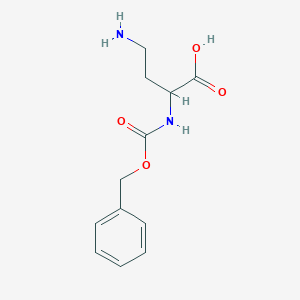

Cbz-D-2,4-Diaminobutyric acid is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone. This compound is of interest due to its unique chemical structure and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the phenylmethoxycarbonylamino group. The final step involves the deprotection of the amino group to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-D-2,4-Diaminobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The amino and phenylmethoxycarbonylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Cbz-D-2,4-Diaminobutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobutanoic acid: A simpler analog with similar structural features but lacking the phenylmethoxycarbonylamino group.

Phenylbutyric acid: Shares the butanoic acid backbone but differs in the presence of a phenyl group instead of the phenylmethoxycarbonylamino group.

Uniqueness

Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of both the amino and phenylmethoxycarbonylamino groups, which confer distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

Cbz-D-2,4-Diaminobutyric acid , also known as carbobenzyloxy-D-2,4-diaminobutyric acid, is a synthetic amino acid derivative with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound is notable for its biological activity, particularly in relation to neurotransmission and potential therapeutic applications.

This compound functions primarily as an inhibitor of GABA transaminase , an enzyme that catalyzes the conversion of gamma-aminobutyric acid (GABA) back into glutamate. By inhibiting this enzyme, this compound leads to increased levels of GABA in the central nervous system, which can modulate neurotransmission and exhibit potential therapeutic effects against various neurological conditions .

Additionally, it has been observed that this compound also acts as a GABA reuptake inhibitor , further elevating GABA levels in synaptic clefts and enhancing its inhibitory effects on neuronal excitability .

Antitumor Activity

Research indicates that this compound possesses antitumor properties . It has shown significant activity against human glioma cells in vitro, attributed to its ability to be concentrated within these cells. The osmotic effects resulting from this concentration can lead to cellular lysis .

Toxicity Profile

Despite its therapeutic potential, this compound is associated with certain toxicities. It has been reported to exhibit neurotoxic effects and potential liver damage when administered at high doses or over extended periods . Its long-term anticonvulsant efficacy remains uncertain due to possible paradoxical effects leading to convulsions.

Case Study 1: Neurotransmission Modulation

In a study examining the effects of this compound on neurotransmission, researchers found that administration of the compound significantly increased GABA levels in animal models. This elevation was correlated with reduced seizure activity in models of epilepsy, suggesting its potential utility as an anticonvulsant agent.

Case Study 2: Antitumor Efficacy

Another research effort focused on the antitumor effects of this compound against glioma cell lines. The findings demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis in these cancer cells. The mechanism was linked to osmotic stress caused by the high intracellular concentrations of the compound .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to related compounds:

| Compound | Mechanism of Action | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | GABA transaminase inhibition | Antitumor activity; anticonvulsant | Neurotoxic; potential liver damage |

| DL-2,4-Diaminobutyric Acid | GABA transaminase inhibition | Anticonvulsant; neuroprotective | Moderate toxicity |

| L-2,4-Diaminobutyric Acid | Similar to D-isomer | Limited antitumor activity | Lower toxicity |

Propriétés

IUPAC Name |

4-amino-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.